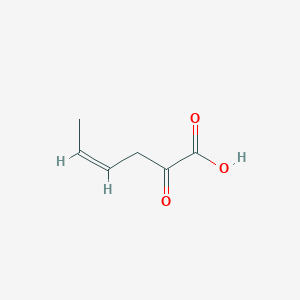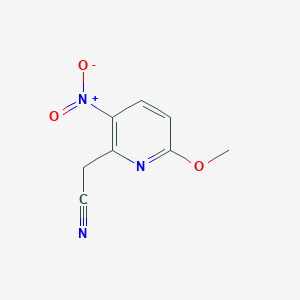![molecular formula C24H34O5 B045614 (4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione CAS No. 34332-34-8](/img/structure/B45614.png)
(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione
Overview
Description
Cortisol acetonide is a synthetic glucocorticoid, a class of steroid hormones that are widely used for their anti-inflammatory and immunosuppressive properties. It is a derivative of cortisol, a naturally occurring hormone produced by the adrenal cortex. Cortisol acetonide is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cortisol acetonide typically involves the acetonide formation of cortisol. This process includes the reaction of cortisol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of cortisol acetonide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Cortisol acetonide undergoes various chemical reactions, including:
Oxidation: Cortisol acetonide can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Cortisol acetonide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on glucocorticoid receptors and their role in cellular processes.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Cortisol acetonide is compared with other glucocorticoids such as:
Prednisolone: Similar in structure but differs in the presence of a hydroxyl group at the C11 position.
Dexamethasone: More potent than cortisol acetonide due to the presence of a fluorine atom at the C9 position.
Triamcinolone acetonide: Contains an additional acetonide group, enhancing its stability and potency.
Uniqueness: Cortisol acetonide is unique due to its specific acetonide modification, which enhances its stability and prolongs its duration of action compared to cortisol. This modification also reduces its mineralocorticoid activity, making it more suitable for long-term use in treating chronic conditions.
Comparison with Similar Compounds
- Prednisolone
- Dexamethasone
- Triamcinolone acetonide
- Betamethasone
- Flunisolide
Properties
IUPAC Name |
(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21(2)28-13-19(27)24(29-21)10-8-17-16-6-5-14-11-15(25)7-9-22(14,3)20(16)18(26)12-23(17,24)4/h11,16-18,20,26H,5-10,12-13H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZQYPLVHVIRD-ZJUZSDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C(=O)COC(O5)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the structural characteristics of Cortisol acetonide?
A1: While the provided research paper [] focuses on the crystal structure of a derivative of Cortisol acetonide, it does not delve into the specific details of Cortisol acetonide's molecular formula, weight, or spectroscopic data. To obtain this information, it is recommended to consult relevant chemical databases or literature specializing in steroid chemistry.
Q2: What was the main finding of the research regarding Cortisol acetonide?
A2: The research primarily focused on using Cortisol acetonide as a starting material to synthesize 11,18-oxidosteroids through a hypoiodination reaction. The researchers successfully determined the crystal structure of these synthesized compounds, providing insights into the stereochemistry of the reaction []. This information is valuable for understanding the reactivity of Cortisol acetonide and its potential for creating modified steroid derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















